molecular formula C9H13NO3 B169996 ethyl 2-acetyl-4-cyanobutanoate CAS No. 10444-33-4

ethyl 2-acetyl-4-cyanobutanoate

Cat. No.: B169996
CAS No.: 10444-33-4
M. Wt: 183.2 g/mol
InChI Key: JFQTXHMZBZRXET-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-cyanobutanoate, also known as Ethyl 2-acetyl-4-cyanobutanoate, is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-acetyl-4-cyanobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-acetyl-4-cyanobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQTXHMZBZRXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536949
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10444-33-4
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-Acetyl-4-Cyanobutanoate: Structural Architecture and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (CAS: 10444-33-4) serves as a critical bifunctional intermediate in organic synthesis, particularly within pharmaceutical development. Characterized by its dense functionalization—featuring an ethyl ester, a ketone (acetyl), and a nitrile moiety on a compact scaffold—it functions as a versatile "linchpin" molecule. Its structural duality allows it to act as both an electrophile and a nucleophile, making it indispensable for constructing nitrogen-containing heterocycles (such as pyrroles and dihydropyridines) and complex amino acid analogs. This guide provides a rigorous analysis of its molecular properties, synthetic pathways, and application in high-value API (Active Pharmaceutical Ingredient) synthesis.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule is chemically defined as the Michael adduct of ethyl acetoacetate and acrylonitrile.[1] Its IUPAC designation, ethyl 2-(2-cyanoethyl)-3-oxobutanoate , highlights its connectivity: a central methine carbon (C2) bonded to an acetyl group, an ethyl ester, and a cyanoethyl side chain.[1]

  • Tautomerism: Like its parent ethyl acetoacetate, this compound exists in equilibrium between its keto and enol forms. However, the substitution at the

    
    -position (C2) with a cyanoethyl group introduces steric bulk that generally favors the keto tautomer in non-polar solvents.
    
  • Chirality: The C2 position is a stereogenic center. While typically synthesized as a racemate, enantioselective Michael additions can yield optically active forms, crucial for asymmetric drug synthesis.

Key Physicochemical Data
PropertyValueNotes
CAS Number 10444-33-4Primary identifier
Molecular Formula C

H

NO

Molecular Weight 183.20 g/mol
Exact Mass 183.0895Useful for HRMS validation
Physical State Viscous LiquidColorless to pale yellow
Boiling Point ~160–165 °C (at 15 mmHg)Estimated; decomposes at high temp
Density ~1.08 g/cm

Solubility DMSO, Ethanol, DCM, Ethyl AcetateLimited water solubility

Synthetic Utility & Mechanism[2][6][7]

The Michael Addition Protocol

The industrial standard for synthesizing ethyl 2-acetyl-4-cyanobutanoate is the base-catalyzed Michael addition of ethyl acetoacetate to acrylonitrile.[1] This reaction is atom-economical and scalable.

Mechanism:

  • Deprotonation: A base (typically sodium ethoxide, NaOEt) deprotonates the active methylene of ethyl acetoacetate, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the

    
    -carbon of acrylonitrile (the Michael acceptor).
    
  • Protonation: The resulting intermediate abstracts a proton (from the solvent or conjugate acid) to yield the final product.

Diagram 1: Synthesis Mechanism (Michael Addition)

MichaelAddition cluster_conditions Conditions Reactants Reactants Ethyl Acetoacetate + Acrylonitrile Enolate Intermediate Stabilized Enolate Reactants->Enolate Deprotonation (-H+) Base Catalyst (NaOEt / EtOH) Base->Enolate Initiates Transition C-C Bond Formation (Michael Attack) Enolate->Transition Attacks Acrylonitrile Product Product Ethyl 2-acetyl-4-cyanobutanoate Transition->Product Protonation & Workup Temp: 0-25°C Temp: 0-25°C Atmosphere: N2 Atmosphere: N2

Caption: Mechanistic flow of the base-catalyzed Michael addition yielding ethyl 2-acetyl-4-cyanobutanoate.

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Acrylonitrile (1.1 eq)[2]

  • Sodium ethoxide (0.05 eq, catalytic)

  • Absolute Ethanol (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Initiation: Charge the flask with absolute ethanol (50 mL) and dissolve sodium metal (catalytic amount) to generate fresh NaOEt, or add commercial NaOEt solution.

  • Addition 1: Add ethyl acetoacetate (50 mmol) dropwise at 0°C. Stir for 15 minutes to ensure enolate formation.

  • Addition 2: Add acrylonitrile (55 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C to prevent polymerization of acrylonitrile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes) or GC-MS.
    
  • Workup: Quench with dilute acetic acid (to pH 7). Remove ethanol under reduced pressure. Dissolve residue in diethyl ether, wash with water and brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via vacuum distillation (high vacuum required) or flash chromatography if high purity is needed.
    

Applications in Drug Development[2]

The strategic value of ethyl 2-acetyl-4-cyanobutanoate lies in its ability to undergo cyclization reactions. The nitrile group serves as a latent amine (via reduction) or carboxylic acid (via hydrolysis), while the 1,3-dicarbonyl system allows for condensation with amines and hydrazines.

Key Transformations
  • Hantzsch Dihydropyridine Synthesis: Reaction with aldehydes and ammonia yields 1,4-dihydropyridines, a scaffold found in calcium channel blockers (e.g., Nifedipine analogs).

  • Knorr Pyrrole Synthesis: Condensation with amines/amino ketones generates substituted pyrroles, relevant for anti-inflammatory agents (e.g., Atorvastatin intermediates).

  • Glutamate Analogs: Hydrolysis of the nitrile and ester groups yields derivatives of glutamic acid, useful in neuropharmacology research.

Diagram 2: Retrosynthetic Utility

Applications Core Ethyl 2-acetyl-4-cyanobutanoate (Core Scaffold) Path1 Reduction (H2/Cat) Core->Path1 Path2 Hydrolysis (Acid/Base) Core->Path2 Path3 Condensation (R-NH2) Core->Path3 Prod1 Pyrrolidones (Nootropics Precursors) Path1->Prod1 Cyclization Prod2 Glutamic Acid Derivs. (Neurotransmitters) Path2->Prod2 Decarboxylation Prod3 Substituted Pyrroles (Kinase Inhibitors) Path3->Prod3 Paal-Knorr Type

Caption: Downstream synthetic applications of the core scaffold in pharmaceutical chemistry.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

MethodCharacteristic SignalInterpretation
IR Spectroscopy ~2245 cm

(Sharp, weak)
C

N stretch (Nitrile)
~1735 cm

(Strong)
C=O stretch (Ester)
~1715 cm

(Strong)
C=O stretch (Ketone)

H NMR
(CDCl

)

4.2 (q, 2H)
O-CH

-CH

(Ester methylene)

3.6 (t, 1H)
CH (Methine,

-proton)

2.2-2.4 (m, 4H)
CH

-CH

(Ethylene bridge)

2.2 (s, 3H)
CO-CH

(Acetyl methyl)

C NMR

~118 ppm
C

N carbon

~201 ppm
Ketone Carbonyl

~169 ppm
Ester Carbonyl

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is moisture-sensitive and may hydrolyze or decarboxylate upon prolonged exposure to humid air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13328085, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 2-acetyl-4-cyanobutanoate.[3] Retrieved from [Link][3]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Retrieved from [Link]

Sources

ethyl 2-acetyl-4-cyanobutanoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2-acetyl-4-cyanobutanoate , designed for researchers and drug development professionals.

Safety, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (CAS: 10444-33-4) is a bifunctional synthetic intermediate critical to the development of nitrogen-containing heterocycles.[1] Characterized by its dual reactivity—possessing both an electrophilic ester/ketone system and a nucleophilic active methylene group—it serves as a linchpin in the synthesis of pyrroles , dihydropyridines , and Vitamin B1 (Thiamine) precursors.

This guide moves beyond standard MSDS data, integrating material safety with the causal logic of its chemical reactivity to ensure both personnel safety and experimental success.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterTechnical Specification
IUPAC Name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Common Synonyms Ethyl 2-acetyl-4-cyanobutyrate; 4-Cyano-2-acetylbutyric acid ethyl ester
CAS Number 10444-33-4
Molecular Formula Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H

NO

Molecular Weight 183.20 g/mol
SMILES CCOC(=O)C(CCC#N)C(=O)C
Appearance Pale yellow to colorless viscous liquid
Density ~1.08 - 1.10 g/cm³ (Predicted)
Boiling Point High boiling point (>250°C at 760 mmHg); typically purified via vacuum distillation or chromatography.[1][2]
Solubility Soluble in organic solvents (DCM, EtOAc, Ethanol); Sparingly soluble in water.[1]

Hazard Assessment (GHS Classification)

While often handled as a standard intermediate, the presence of the nitrile group and the ester functionality mandates a strict safety profile.[1]

GHS Label Elements

Signal Word: WARNING [1][2]

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]
Precautionary Logic
  • P261: Avoid breathing mist/vapors.[1][4][5] Reasoning: The compound has low volatility but can form aerosols during workup.[1]

  • P280: Wear protective gloves/eye protection.[1] Reasoning: Nitriles can be absorbed through the skin; esters are defatting agents.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1][4][5][6]

Synthesis & Reaction Logic

The synthesis of ethyl 2-acetyl-4-cyanobutanoate relies on the Michael Addition , utilizing the acidity of the active methylene in ethyl acetoacetate.[1]

The Mechanism (Michael Addition)
  • Activation: A base (catalytic alkoxide or DBU) deprotonates the

    
    -carbon of ethyl acetoacetate.[1]
    
  • Nucleophilic Attack: The resulting enolate attacks the

    
    -carbon of acrylonitrile (the Michael acceptor).[1]
    
  • Protonation: The resulting anion abstracts a proton to regenerate the catalyst and form the product.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis flow and downstream applications.

SynthesisPathway EAA Ethyl Acetoacetate (Active Methylene) Intermediate Enolate Intermediate EAA->Intermediate Deprotonation ACN Acrylonitrile (Michael Acceptor) ACN->Intermediate Michael Addition Base Base Catalyst (NaOEt / DBU) Base->Intermediate Product Ethyl 2-acetyl-4-cyanobutanoate (Target Molecule) Intermediate->Product Protonation Pyrrole Pyrrole Derivatives (Paal-Knorr Type) Product->Pyrrole Cyclization (w/ Amines) Thiamine Vitamin B1 Precursors Product->Thiamine Multi-step Transformation

Caption: Synthesis of Ethyl 2-acetyl-4-cyanobutanoate via Michael Addition and its downstream utility in heterocycle formation.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of Ethyl 2-acetyl-4-cyanobutanoate via base-catalyzed Michael addition.

Reagents
  • Ethyl Acetoacetate (1.0 eq)

  • Acrylonitrile (1.1 eq)[7]

  • Catalyst: Sodium Ethoxide (0.05 eq) or DBU (0.02 eq)

  • Solvent: Ethanol (anhydrous) or solvent-free (neat)[1]

Procedure
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with nitrogen.[1]

  • Initiation: Add Ethyl Acetoacetate and the catalyst to the flask. Stir at room temperature for 15 minutes to generate the enolate.

  • Addition: Add Acrylonitrile dropwise via the funnel.[1]

    • Critical Control Point: The reaction is exothermic .[1] Maintain internal temperature below 40°C using an ice bath if necessary to prevent polymerization of acrylonitrile.[1]

  • Reaction: Once addition is complete, heat the mixture to 70-80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize the catalyst with dilute acetic acid.[1]

    • Extract with Dichloromethane (DCM) if solvent was used.[1]

    • Wash organic layer with brine, dry over MgSO

      
      .[1]
      
  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Distillation: High vacuum distillation (0.5 mmHg) is required due to high boiling point.[1]

    • Alternative: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).[1]

Handling, Storage & Stability[1]

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester.

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and reducing agents.[1]

Emergency Response
  • Fire: Use Carbon Dioxide (CO

    
    ), dry chemical powder, or polymer foam.[1] Do not use water jet as it may spread the chemical.[1]
    
  • Spill: Absorb with inert material (vermiculite, sand).[1] Do not use combustible materials like sawdust.[1] Dispose of as hazardous organic waste.[1]

References

  • PubChem. (2025).[1][7][2] Ethyl 2-(2-cyanoethyl)-3-oxobutanoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4).[1][2] Available at: [Link]

  • PrepChem. (2025).[1][2] General Procedures for Alkylation of Acetoacetic Esters.[1] Available at: [Link]

Sources

A Theoretical Investigation of Ethyl 2-Acetyl-4-Cyanobutanoate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-acetyl-4-cyanobutanoate is a versatile multifunctional molecule of significant interest in organic synthesis. Despite its utility, a detailed theoretical characterization of its conformational landscape, electronic structure, and spectroscopic properties is notably absent from the literature. This technical guide outlines a comprehensive in silico study of ethyl 2-acetyl-4-cyanobutanoate, leveraging established quantum chemical methods to provide foundational insights for researchers, scientists, and drug development professionals. By proposing a robust computational workflow, this paper aims to bridge the existing knowledge gap and provide a predictive framework for understanding the molecule's behavior at an atomic level.

Introduction: The Case for a Theoretical Study

Ethyl 2-acetyl-4-cyanobutanoate is a key building block in synthetic chemistry, primarily due to the strategic placement of three distinct functional groups—an ester, a ketone, and a nitrile—around a flexible aliphatic core. Its synthesis is most commonly achieved via a Michael addition of ethyl acetoacetate to acrylonitrile, a reaction that underscores its importance in carbon-carbon bond formation[1]. The presence of these multiple reactive centers makes it a valuable precursor for the synthesis of a wide array of more complex molecules and heterocyclic systems.

While its synthetic utility is appreciated, a deeper, molecular-level understanding of its properties remains unexplored. Questions regarding its preferred three-dimensional structure, the interplay of its functional groups, and the precise interpretation of its spectroscopic signatures can only be fully answered through theoretical investigation. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive lens to probe these characteristics. Such studies can elucidate reaction mechanisms, predict spectroscopic data with high accuracy, and rationalize the molecule's reactivity[1].

This guide, therefore, serves as a blueprint for a comprehensive theoretical study of ethyl 2-acetyl-4-cyanobutanoate. It details the proposed computational methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties, providing a self-validating system of protocols grounded in authoritative and field-proven computational practices.

Molecular Structure and Conformational Flexibility

The reactivity and physical properties of ethyl 2-acetyl-4-cyanobutanoate are intrinsically linked to its three-dimensional structure. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple conformational isomers.

A thorough conformational analysis is the foundational step in any theoretical study of a flexible molecule. The principles governing the conformational preferences of simple alkanes, such as the preference for staggered over eclipsed arrangements to minimize steric hindrance, are applicable here[2]. The primary dihedral angles that dictate the overall shape of the molecule are identified along the C-C backbone.

Caption: Molecular graph of ethyl 2-acetyl-4-cyanobutanoate with key rotatable bonds (τ1, τ2, τ3).

Experimental Protocol: Conformational Search

A robust conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may exist in equilibrium.

  • Initial Structure Generation: Build the molecule in a molecular modeling program and perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 force field.

  • Systematic Dihedral Scan: Identify the key rotatable bonds (τ1, τ2, and τ3 in the diagram above). Perform a systematic scan of the potential energy surface by rotating each of these dihedral angles in increments (e.g., 30°), generating a library of starting conformations.

  • Quantum Mechanical Optimization: Subject each conformation generated in the previous step to a full geometry optimization using Density Functional Theory (DFT). A suitable and well-documented level of theory for β-keto esters is M06-2X with the 6-311+G(d,p) basis set[3].

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Ranking: Rank all confirmed minima by their relative electronic energies (including zero-point vibrational energy correction) to identify the global minimum and the population of other conformers at a given temperature using Boltzmann distribution analysis.

Proposed Computational Methodology

To ensure the trustworthiness and accuracy of the theoretical predictions, a consistent and well-validated computational approach is paramount. The following workflow is proposed, grounded in methods proven to be effective for similar organic molecules.

G cluster_0 Conformational Analysis cluster_1 Property Prediction mol_build 1. Build Molecule conf_search 2. Systematic Scan (Dihedral Rotations) mol_build->conf_search opt_freq 3. DFT Optimization & Freq. Analysis (M06-2X/6-311+G(d,p)) conf_search->opt_freq boltzmann 4. Boltzmann Averaging opt_freq->boltzmann nmr 5a. GIAO-DFT NMR Calculation (mPW1PW91/6-31G(d,p)) boltzmann->nmr ir 5b. Vibrational Spectra Calculation boltzmann->ir fmo 5c. FMO & Reactivity Indices boltzmann->fmo FMO_Interaction HOMO HOMO (High Energy) LUMO LUMO (Low Energy) HOMO->LUMO Favorable Interaction (Michael Addition)

Caption: FMO interaction diagram for the Michael addition synthesis of the title compound.

Conceptual DFT provides reactivity indices that quantify these concepts. For instance, calculating the condensed Fukui functions can pinpoint the most electrophilic (susceptible to nucleophilic attack) and nucleophilic (susceptible to electrophilic attack) atoms within the molecule, providing a quantitative basis for predicting reaction regioselectivity.[3]

Conclusion

This technical guide has outlined a comprehensive and methodologically sound approach for the theoretical characterization of ethyl 2-acetyl-4-cyanobutanoate. By systematically exploring its conformational space, predicting its spectroscopic signatures (IR and NMR), and analyzing its electronic structure, the proposed study would generate a foundational dataset of immense value. For researchers in organic synthesis and drug development, these computational insights can guide experimental design, aid in structural elucidation, and provide a deeper understanding of the molecule's intrinsic reactivity. The protocols described herein represent a self-validating framework, ensuring that the results obtained are both reliable and directly comparable to experimental data.

References

  • Khan Academy. Conformational analysis of butane. Available at: [Link]

  • Li, J., et al. (2024). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Journal of Chemical Education. Available at: [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. Available at: [Link]

  • Andrews, L., et al. Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Available at: [Link]

  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Febdian, R. D., et al. (2020). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Sains Malaysiana. Available at: [Link]

  • Smith, S. G., & Goodman, J. M. (2010). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Journal of Applicable Chemistry. Available at: [Link]

  • Corcelli, S. A. (2015). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Vibrational Spectroscopy. Available at: [Link]

  • Lee, J., et al. (2020). Nitrile Vibrational Lifetimes as Probes of Local Electric Fields. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Bagno, A., et al. (2007). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Zhang, Y., & Zhang, J. Z. H. (2023). NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics. Available at: [Link]

  • Lee, S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Cyanoethyl)-3-methyl-5-pyrazolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis of Pyrazole Derivatives from Ethyl 2-acetyl-4-cyanobutanoate Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This application note details the optimized protocol for synthesizing 4-substituted pyrazolone derivatives using ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4) as the primary building block. The core transformation involves a cyclocondensation reaction with hydrazine derivatives to yield 4-(2-cyanoethyl)-3-methyl-1H-pyrazol-5(4H)-one . This scaffold is a critical intermediate in the development of coupling components for azo dyes, agrochemicals, and pharmaceutical agents targeting protein kinases and COX enzymes.

The protocol emphasizes process control, high atom economy, and scalability. We provide mechanistic insights into the regioselectivity of the cyclization and offer variations for N-substituted derivatives.

Scientific Background & Mechanistic Insight

The Precursor: Ethyl 2-acetyl-4-cyanobutanoate

Ethyl 2-acetyl-4-cyanobutanoate is a bifunctional


-keto ester synthesized via the Michael addition of ethyl acetoacetate to acrylonitrile. Its structural versatility lies in its three reactive centers:
  • The

    
    -keto ester moiety:  Prone to nucleophilic attack by dinucleophiles (hydrazines, hydroxylamines).
    
  • The nitrile group: Stable under mild cyclization conditions but available for subsequent hydrolysis (to acids) or reduction (to amines).

  • The C-4 position: The alkylation site carrying the cyanoethyl chain, which dictates the lipophilicity and steric profile of the final pyrazole.

Reaction Mechanism: Cyclocondensation

The formation of the pyrazole ring follows a Paal-Knorr type condensation . The reaction proceeds through a stepwise nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the acetyl group.

  • Imine Formation: Elimination of water generates a hydrazone/imine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the ester carbonyl.

  • Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone core, which exists in equilibrium between the keto (CH2) and enol (OH) tautomers.

Key Selectivity Note: While the nitrile group is electrophilic, the rate of reaction with the


-keto ester is significantly faster under neutral or slightly acidic conditions, ensuring the cyano group remains intact in the final product.

ReactionMechanism cluster_conditions Conditions Start Ethyl 2-acetyl-4-cyanobutanoate + Hydrazine Inter1 Hydrazone Intermediate (Imine Formation) Start->Inter1 Nucleophilic Attack (-H2O) Inter2 Cyclization (Attack on Ester) Inter1->Inter2 Intramolecular Cyclization Product 4-(2-cyanoethyl)-3-methyl-5-pyrazolone (Target Scaffold) Inter2->Product Elimination (-EtOH) Byprod Byproducts: Ethanol + H2O Inter2->Byprod Cond1 Reflux (EtOH) Cond2 2-4 Hours

Caption: Mechanistic pathway for the cyclocondensation of ethyl 2-acetyl-4-cyanobutanoate with hydrazine.

Materials and Equipment

Reagents
  • Precursor: Ethyl 2-acetyl-4-cyanobutanoate (>98% purity).

  • Nucleophile: Hydrazine hydrate (50-80% solution) OR Phenylhydrazine (for N-phenyl derivatives).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) – improves yield for sterically hindered hydrazines.

Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (CaCl2).

  • Magnetic stirrer/hot plate with temperature control.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator (for solvent recovery).

Experimental Protocol

Protocol A: Synthesis of 4-(2-cyanoethyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of the N-unsubstituted pyrazolone.

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask, dissolve 18.3 g (0.1 mol) of ethyl 2-acetyl-4-cyanobutanoate in 50 mL of absolute ethanol.

  • Place the flask in an ice bath and cool to 0–5 °C.

  • Add 5.0 g (0.1 mol, ~6.25 mL of 80%) of hydrazine hydrate dropwise over 15 minutes. Caution: Exothermic reaction.

Step 2: Reaction & Reflux[1][2]
  • Remove the ice bath and allow the mixture to reach room temperature (stirring for 30 mins).

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78 °C) for 3–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting ester spot (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.
Step 3: Isolation & Purification[3][4]
  • Cool the reaction mixture to room temperature.

  • Concentrate the solution to half its volume using a rotary evaporator (optional, often the product precipitates upon cooling).

  • Place the flask in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove trace hydrazine.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (8:2) or pure Ethanol to obtain white to off-white crystals.

Step 4: Drying
  • Dry the product in a vacuum oven at 50 °C for 6 hours.

Protocol B: Synthesis of 1-Phenyl-3-methyl-4-(2-cyanoethyl)-5-pyrazolone

For drug discovery applications requiring N-aryl substitution.

  • Follow the setup in Protocol A, substituting hydrazine hydrate with 10.8 g (0.1 mol) of phenylhydrazine.

  • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux time may need extension to 4–6 hours .

  • Isolate as described above; the product is typically a yellow/orange solid.

Data Analysis & Characterization

Expected Yields and Properties
CompoundReagentExpected YieldMelting PointAppearance
N-H Pyrazolone Hydrazine Hydrate85 – 92%198 – 202 °CWhite crystalline solid
N-Phenyl Pyrazolone Phenylhydrazine75 – 85%165 – 168 °CLight yellow solid
Spectroscopic Validation[5]
  • IR Spectroscopy (

    
    ): 
    
    • CN (Nitrile): Sharp peak at ~2240–2250

      
       (Diagnostic: confirms the side chain is intact).
      
    • C=O (Pyrazolone): Strong band at ~1680–1700

      
      .
      
    • NH (for Protocol A): Broad band at 3100–3300

      
      .
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.10 (s, 3H, 
      
      
      
      at C3).
    • 
       2.5–2.7 (m, 4H, 
      
      
      
      of cyanoethyl group).
    • 
       11.5–12.0 (br s, 1H, NH/OH tautomer).
      

Experimental Workflow Visualization

Workflow Step1 Preparation Dissolve Ester in EtOH Cool to 0°C Step2 Addition Add Hydrazine Hydrate Dropwise (15 min) Step1->Step2 Step3 Reaction Reflux (78°C) 3-4 Hours Step2->Step3 Step4 Monitoring TLC Check (EtOAc:Hex 1:1) Step3->Step4 Step4->Step3 Incomplete Step5 Workup Cool & Filter Precipitate Wash with Cold EtOH Step4->Step5 Conversion Complete Step6 Purification Recrystallize (EtOH/H2O) Dry in Vacuum Oven Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of pyrazole derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete cyclization or wet solvent.Ensure Ethanol is absolute. Extend reflux time by 1 hour.
Product Coloration (Red/Brown) Oxidation of hydrazine or impurities.Use fresh hydrazine hydrate. Perform reaction under

atmosphere.
Loss of Nitrile Peak (IR) Hydrolysis of CN group.Avoid strong acids/bases. Ensure reaction pH is near neutral (acetic acid is safe).
Starting Material Remains Steric hindrance (if using substituted hydrazines).Add catalytic Acetic Acid (5 mol%) or switch to higher boiling solvent (e.g., Propanol).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218765, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Mervat Mohammed Abdelkhalik et al. (2024).[5] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives. Journal of Physical Chemistry & Biophysics. Retrieved from [Link][1][3][6][7][5][8][9][10]

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 2-Acetyl-4-Cyanobutanoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy. This guide delves into the versatile applications of ethyl 2-acetyl-4-cyanobutanoate, a uniquely functionalized building block, in the design and execution of powerful MCRs. Its distinct chemical architecture, featuring a β-ketoester system, an active methylene group, and a terminal nitrile, provides multiple reactive handles for the convergent synthesis of diverse heterocyclic scaffolds.[1] We provide detailed mechanistic insights, step-by-step protocols, and field-proven advice for leveraging this reagent in the synthesis of high-value compounds for pharmaceutical and agrochemical research.

Introduction: The Molecular Versatility of Ethyl 2-Acetyl-4-Cyanobutanoate

Ethyl 2-acetyl-4-cyanobutanoate is more than a simple reagent; it is a strategic precursor for diversity-oriented synthesis. The molecule integrates three key functional groups, each offering a distinct point of reactivity:

  • The β-Ketoester Moiety: This classic functional group is central to a vast number of condensation reactions. The acidic α-proton on the methylene group, flanked by two carbonyls, is readily deprotonated to form a stabilized enolate, a potent nucleophile for carbon-carbon bond formation.[1]

  • The Cyanoethyl Arm: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering numerous pathways for post-reaction derivatization.[1]

  • Combined Reactivity: The spatial arrangement of these groups allows for sequential or cascade reactions, enabling the rapid assembly of complex cyclic systems that are frequently found in bioactive molecules.[1]

This guide focuses on its application in two robust and widely utilized MCRs: the synthesis of highly substituted 4H-pyrans and a modified Hantzsch synthesis of dihydropyridines.

Logical Workflow for MCR Synthesis

The following diagram illustrates the general workflow from reagent selection to final product analysis in the context of the protocols described herein.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: MCR Execution cluster_analysis Phase 3: Analysis & Purification cluster_output Phase 4: Output Reagent Ethyl 2-Acetyl-4-Cyanobutanoate (See Protocol 1 for Synthesis) MCR One-Pot Multicomponent Reaction Setup (Protocols 2 & 3) Reagent->MCR Aldehyde Aldehyde Selection (Aromatic/Heteroaromatic) Aldehyde->MCR Malo Active Methylene Cmpd (e.g., Malononitrile) Malo->MCR Nitrogen Nitrogen Source (e.g., NH4OAc) Nitrogen->MCR for DHP synth. Workup Reaction Workup & Crude Isolation MCR->Workup Reaction Monitoring (TLC) Purify Purification (Recrystallization/ Column Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Product Final Product (e.g., 4H-Pyran or DHP) Characterize->Product G cluster_mech 4H-Pyran Synthesis Mechanism RCHO Aldehyde Knoevenagel Knoevenagel Intermediate RCHO->Knoevenagel Malo Malononitrile Malo->Knoevenagel Base1 Base (e.g., Piperidine) Base1->Knoevenagel cat. Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition EACB Ethyl 2-acetyl-4-cyanobutanoate Enolate EACB Enolate EACB->Enolate + Base Enolate->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Intramolecular Cyclization Pyran 4H-Pyran Product Cyclized->Pyran Tautomerization G EAA Ethyl Acetoacetate + NH4OAc Enamine Enamine Intermediate EAA->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition EACB Ethyl 2-acetyl-4-cyanobutanoate Knoevenagel Knoevenagel Adduct EACB->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel->Michael_Adduct DHP Dihydropyridine Product Michael_Adduct->DHP Cyclization & Dehydration

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Ethyl 2-Acetyl-4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given its multiple functional groups—ester, ketone, and nitrile—achieving high purity is critical for downstream applications, yet can present unique challenges.[1]

This guide provides field-proven insights and systematic troubleshooting protocols based on the compound's chemical architecture and reactivity. We will explore the causality behind common purification issues and offer robust, validated methodologies to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of ethyl 2-acetyl-4-cyanobutanoate in a direct question-and-answer format.

Question 1: My crude product is a persistent, dark-colored oil that will not crystallize. How can I isolate a solid product?

Answer: This is the most frequently encountered issue, typically arising from residual starting materials, base catalyst, or small amounts of polymeric byproducts from acrylonitrile. An oily product prevents effective purification by simple filtration.

  • Causality: The synthesis of ethyl 2-acetyl-4-cyanobutanoate is a Michael addition of ethyl acetoacetate to acrylonitrile, often catalyzed by a base like sodium ethoxide.[1] Unreacted starting materials and the slightly polar nature of the product can act as a eutectic mixture, depressing the melting point and preventing crystallization. Colored impurities often arise from the polymerization of acrylonitrile or other side reactions.

  • Step-by-Step Solution Workflow:

    • Initial Work-up Verification: Ensure your aqueous work-up was sufficient to neutralize and remove the base catalyst. A wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) followed by brine is crucial.

    • Trituration: Attempt to induce crystallization by triturating the oil. This involves stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble.

      • Add a small volume of cold non-polar solvent (e.g., hexanes or diethyl ether).

      • Scratch the inside of the flask with a glass rod at the solvent-oil interface.

      • If crystals form, continue stirring in an ice bath to maximize precipitation, then filter. This technique is effective for removing non-polar impurities.[2]

    • Flash Column Chromatography: If trituration fails, the most reliable method is flash column chromatography. The polarity difference between the product and common impurities is generally sufficient for good separation.[2][3] This is the definitive method for removing both starting materials and colored byproducts. (See Protocol 1 for a detailed procedure).

G start Crude Product is a Persistent Oil trituration Attempt Trituration (Hexanes or Diethyl Ether) start->trituration success Solid Product Obtained trituration->success Crystallization Occurs failure Remains Oily trituration->failure No Crystallization chromatography Perform Flash Column Chromatography chromatography->success failure->chromatography

Caption: Troubleshooting workflow for an oily product.

Question 2: My ¹H NMR spectrum shows unreacted ethyl acetoacetate. How can I remove it?

Answer: Residual ethyl acetoacetate is a common impurity due to its relatively high boiling point and polarity, which can make it difficult to remove completely by evaporation alone.

  • Causality: The reaction may not have gone to completion, or an insufficient excess of acrylonitrile was used. Ethyl acetoacetate is more polar than the product, but its solubility properties can be similar in some solvents.

  • Recommended Solutions:

    • Aqueous Wash: A wash with a dilute, cold aqueous base solution (e.g., 5% NaHCO₃) can help remove the acidic ethyl acetoacetate by converting it to its more water-soluble enolate. Be cautious, as this risks hydrolysis of your product's ester group if not done quickly and at low temperatures.

    • Column Chromatography: This is the most effective method. Ethyl acetoacetate will elute after the desired product in a normal-phase silica gel system using a hexane/ethyl acetate gradient.[4][5]

Question 3: My yield after recrystallization is very low. What went wrong?

Answer: Low recovery from recrystallization is typically due to using an inappropriate solvent system or procedural errors.[2]

  • Causality & Solutions:

    • Excessive Solvent: You may have used too much solvent, causing a significant portion of your product to remain dissolved in the mother liquor even after cooling.

      • Solution: Concentrate the mother liquor by rotary evaporation and cool it again to recover a second crop of crystals.[2]

    • Improper Solvent Choice: The ideal recrystallization solvent is one in which the product has high solubility when hot and very low solubility when cold.

      • Solution: Test different solvent systems on a small scale. Good starting points for esters include ethyl acetate/hexane or isopropanol/hexane mixtures.[2]

    • Premature Crystallization: The product may have crystallized prematurely in the funnel during hot filtration.

      • Solution: Use a pre-heated funnel and filter flask to maintain the solution's temperature during filtration.[2]

Question 4: The purified product is still yellow or brown. How can I decolorize it?

Answer: Persistent color indicates co-eluting or co-crystallizing impurities, often high-molecular-weight species from acrylonitrile polymerization.

  • Solutions:

    • Activated Charcoal Treatment: Add a very small amount of activated charcoal (1-2% by weight) to the hot solution before recrystallization. Boil for a few minutes and then filter hot through a pad of Celite to remove the charcoal. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.[2]

    • Optimized Chromatography: If color persists, re-purify using column chromatography with a shallower gradient. This increases the resolution between your product and the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the single best purification method for ethyl 2-acetyl-4-cyanobutanoate?

A1: For high purity (>98%), flash column chromatography on silica gel is the most robust and reliable method.[3] It effectively separates unreacted starting materials, catalysts, and colored byproducts. For scaling up, where chromatography is less economical, a combination of distillation followed by recrystallization may be more appropriate, provided the compound is thermally stable.

Q2: What are the most common impurities to expect from the synthesis?

A2: The primary impurities are directly related to the Michael addition synthesis.[1] A summary is provided in the table below.

ImpurityStructureBoiling Point (°C)PolarityRemoval Method
Ethyl AcetoacetateCH₃COCH₂COOEt181More PolarAqueous wash, Column Chromatography
AcrylonitrileCH₂=CHCN77Less PolarEvaporation, Column Chromatography
Base Catalyst (e.g., NaOEt)Na⁺⁻OEtN/A (Salt)IonicAqueous Acid Wash
Polyacrylonitrile-(CH₂-CH(CN))n-DecomposesVariableFiltration, Column Chromatography

Q3: Can I use vacuum distillation for purification?

A3: Vacuum distillation can be a viable method, especially for larger quantities, but it carries a significant risk of thermal decomposition. The multiple functional groups can react at high temperatures. If you choose this method:

  • Use a high vacuum (<1 mmHg) to lower the boiling point as much as possible.

  • Employ a short-path distillation apparatus to minimize the residence time at high temperatures.

  • For reference, the related compound ethyl cyanoacetate boils at 97-98 °C / 16 mmHg.[6] Ethyl 2-acetyl-4-cyanobutanoate will have a significantly higher boiling point due to its larger molecular weight.

Q4: How should I store the purified product?

A4: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C). This minimizes potential degradation from atmospheric moisture (hydrolysis of the ester or nitrile) or slow decomposition.

Q5: What analytical techniques are best for assessing purity?

A5: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: Confirms the structure and identifies proton- or carbon-containing impurities.

  • HPLC/UPLC: Reverse-phase HPLC (RP-HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[1] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • GC-MS: Useful for identifying volatile impurities and confirming the mass of the product.

  • FT-IR: Confirms the presence of key functional groups (C≡N stretch ~2250 cm⁻¹, C=O stretches for ketone and ester ~1715-1745 cm⁻¹).

Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for purifying ~1-2 grams of crude product.

  • Prepare the Slurry:

    • In a beaker, add 80-100 g of silica gel (230-400 mesh) to ~200 mL of the initial eluent (e.g., 5% ethyl acetate in hexanes).[7]

    • Stir to create a uniform slurry with no air bubbles.

  • Pack the Column:

    • Secure a glass column (e.g., 5 cm diameter) with a stopcock and a small cotton or glass wool plug. Add a thin layer of sand.

    • Pour the silica slurry into the column. Use pressure from a pump or airline to pack the bed firmly, draining the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample:

    • Dissolve your crude oil (~1-2 g) in a minimal amount of dichloromethane or the eluent.

    • Add ~3-4 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently cover with a layer of sand.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Begin elution with a low-polarity mobile phase (e.g., 5-10% EtOAc in Hexanes).

    • Gradually increase the polarity (e.g., to 15%, then 20% EtOAc in Hexanes) to elute your product.[7]

    • Collect fractions and analyze them by TLC to identify the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Dry Load Sample pack_column->load_sample elute 4. Elute with Gradient (Hexane/EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze by TLC collect->analyze analyze->elute Continue Elution combine 7. Combine Pure Fractions analyze->combine Fractions are Pure evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purity Assessment by RP-HPLC
  • System: Standard HPLC or UPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (ketone chromophore).

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve ~1 mg of product in 1 mL of acetonitrile.

This method will allow for the accurate determination of purity by peak area percentage.

References
  • Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-bromoanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2403. [Link]

  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. [Link]

  • Ingersoll, A. W., & Burns, G. (1922). Ethyl cyanoacetate. Organic Syntheses, 2, 28. [Link]

  • Rajesh, K., Vijayakumar, V., Narasimhamurthy, T., Suresh, J., & Lakshman, P. L. N. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2125. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles. Arkat USA. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Improving the Selectivity of Ethyl 2-Acetyl-4-Cyanobutanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with ethyl 2-acetyl-4-cyanobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and yield of their synthetic transformations involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Alkylation Reactions: Controlling C- vs. O-Alkylation and Preventing Dialkylation

Question: I am performing an alkylation on ethyl 2-acetyl-4-cyanobutanoate and observing a mixture of C-alkylated, O-alkylated, and dialkylated products. How can I improve the selectivity for the desired mono-C-alkylated product?

Answer: This is a classic challenge with β-keto esters like ethyl 2-acetyl-4-cyanobutanoate due to the presence of an ambident enolate nucleophile and two acidic α-protons. The key to achieving high selectivity lies in carefully controlling the reaction conditions to favor C-alkylation and minimize over-alkylation.

The enolate of ethyl 2-acetyl-4-cyanobutanoate can be attacked by an electrophile at either the α-carbon or the oxygen atom. Additionally, once the mono-C-alkylated product is formed, it can be deprotonated again to undergo a second alkylation.

G cluster_0 Reaction Pathways Start Ethyl 2-acetyl-4-cyanobutanoate Enolate Enolate Intermediate Start->Enolate Base C_Alkylation Desired Mono-C-Alkylated Product Enolate->C_Alkylation Electrophile (C-attack) O_Alkylation O-Alkylated Byproduct Enolate->O_Alkylation Electrophile (O-attack) Dialkylation Dialkylated Byproduct C_Alkylation->Dialkylation Base, Electrophile

Caption: Competing reaction pathways in the alkylation of ethyl 2-acetyl-4-cyanobutanoate.

ParameterRecommendation for High C-Alkylation SelectivityRationale
Base Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH).These bases rapidly and irreversibly generate the enolate, minimizing the presence of the starting material which can act as a proton source and lead to side reactions.[1]
Solvent Employ aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.Aprotic solvents do not participate in proton exchange, which helps to maintain the stability of the enolate and prevent equilibration to the thermodynamic enolate.[1]
Temperature Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures favor the formation of the kinetic enolate, which is generally preferred for C-alkylation.[1]
Counter-ion Lithium (from LDA) is often preferred over sodium or potassium.The smaller lithium cation coordinates more tightly to the oxygen of the enolate, sterically hindering O-alkylation and promoting C-alkylation.
Electrophile Use "soft" electrophiles like alkyl iodides or bromides.According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with softer electrophiles, leading to C-alkylation.[2]
Stoichiometry Use a slight excess of the ethyl 2-acetyl-4-cyanobutanoate relative to the base and electrophile.This helps to ensure that all of the electrophile is consumed in the formation of the mono-alkylated product, reducing the chance of dialkylation.
  • Preparation of the Enolate:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) in anhydrous THF at -78 °C.

    • Slowly add a solution of LDA (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (1.0 eq) to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired mono-C-alkylated product.[3]

Knoevenagel Condensation: Minimizing Side Reactions and Improving Yields

Question: I am attempting a Knoevenagel condensation with ethyl 2-acetyl-4-cyanobutanoate and an aldehyde, but I am getting low yields and several byproducts. How can I optimize this reaction?

Answer: The Knoevenagel condensation is a powerful tool for C-C bond formation, but its success with substrates like ethyl 2-acetyl-4-cyanobutanoate can be influenced by the choice of catalyst, solvent, and reaction conditions.

  • Low Reactivity: The acidity of the α-proton is crucial. While ethyl 2-acetyl-4-cyanobutanoate has an active methylene group, the reaction may be sluggish.

  • Side Reactions: Potential side reactions include self-condensation of the aldehyde, Michael addition of the starting material to the product, and polymerization.

ParameterRecommendation for High Yield and PurityRationale
Catalyst Use a mild base such as piperidine, triethylamine, or an ionic liquid like diisopropylethylammonium acetate (DIPEAc).[4][5]Stronger bases can promote side reactions. Mild bases are sufficient to catalyze the condensation without causing unwanted byproducts.
Solvent Ethanol, acetonitrile, or even water can be effective.[5][6]The choice of solvent can influence the reaction rate and selectivity. Protic solvents can facilitate proton transfer steps in the mechanism.
Temperature Room temperature to gentle reflux is typically sufficient.Higher temperatures can lead to decomposition and side reactions. Monitor the reaction closely to find the optimal temperature.
Water Removal For some reactions, a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.The condensation reaction produces water, and its removal can improve the yield.
  • Reaction Setup:

    • In a round-bottom flask, dissolve ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to a gentle reflux.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Recrystallize the crude product or purify by column chromatography to obtain the pure Knoevenagel condensation product.

G cluster_1 Knoevenagel Condensation Workflow Reactants Ethyl 2-acetyl-4-cyanobutanoate + Aldehyde Catalyst Add Mild Base Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Stir at RT or Reflux Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: A typical workflow for performing a Knoevenagel condensation reaction.

Michael Addition: Achieving 1,4-Addition Selectivity

Question: I am trying to perform a Michael addition using ethyl 2-acetyl-4-cyanobutanoate as the donor, but I am observing competing 1,2-addition to the carbonyl group of my Michael acceptor. How can I favor the desired 1,4-conjugate addition?

Answer: The regioselectivity of the addition of a nucleophile to an α,β-unsaturated carbonyl compound is a critical aspect to control. To favor the 1,4-addition (Michael addition), the reactivity of both the nucleophile and the electrophile needs to be carefully managed.

The enolate of ethyl 2-acetyl-4-cyanobutanoate is a relatively "soft" nucleophile, which generally favors 1,4-addition. However, the nature of the Michael acceptor and the reaction conditions can influence the outcome.

ParameterRecommendation for High 1,4-Addition SelectivityRationale
Nucleophile Use the pre-formed enolate of ethyl 2-acetyl-4-cyanobutanoate.A stabilized, "soft" enolate is more likely to undergo conjugate addition.[7]
Catalyst/Base A catalytic amount of a non-nucleophilic base is often sufficient.This generates the nucleophilic enolate in situ without competing with the Michael acceptor.
Solvent Aprotic polar solvents like THF or DMF are commonly used.These solvents can help to stabilize the charged intermediates in the reaction pathway.
Temperature The reaction is often run at or below room temperature.Michael additions are typically thermodynamically controlled, and lower temperatures can help to prevent side reactions.[8]
Additives In some cases, the use of a Lewis acid can activate the Michael acceptor towards 1,4-addition.The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.
  • Enolate Formation:

    • In an inert atmosphere, prepare a solution of the enolate of ethyl 2-acetyl-4-cyanobutanoate as described in the alkylation protocol (using a base like NaH or LDA).

  • Michael Addition:

    • At a low temperature (e.g., 0 °C or -78 °C), slowly add the α,β-unsaturated carbonyl compound (Michael acceptor) to the enolate solution.

    • Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

References

  • Pickersgill, I. F., Marchington, A. P., & Rayner, C. M. (n.d.). Selective alkylation of β-ketoester enolates using O-methyl aminosulfoxonium salts; the first example of C-alkylation using sulfoxonium salt electrophiles.
  • A kinetic study of C- and O-alkylation of some cyclic β-keto esters. (n.d.). Semantic Scholar.
  • Strategies to Improve Alkyl Compound Purity. (2025, July 15). Patsnap Eureka.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.).
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (n.d.). OUCI.
  • Shono, T., Kashimura, S., Sawamura, M., & Soejima, T. (n.d.). Electroorganic chemistry. 103. Selective C-alkylation of .beta.-diketones. ACS Publications.
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness.org.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit.
  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
  • Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. (n.d.). ER Publications.
  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. (n.d.). PubChem.
  • Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).
  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • ETHYL n-BUTYLCYANOACETATE. (n.d.). Organic Syntheses Procedure.
  • III Enolate Chemistry. (n.d.).
  • Michael Addition Reaction Mechanism. (2018, May 10). YouTube.
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020, February 16). Chemical Review and Letters.
  • Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. (2019, May). ResearchGate.
  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. (n.d.). PubChem.
  • What are the best conditions for a Michael addition?. (2013, May 6). ResearchGate.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Selective Acetylation of Primary Alcohols by Ethyl acetate. (n.d.). ResearchGate.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate.
  • Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. (n.d.). Benchchem.
  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate.
  • Recent Advances in the Catalytic Treatment of Volatile Organic Compounds: A Review Based on the Mixture Effect. (n.d.). MDPI.
  • Ethyl cyanoacetate. (n.d.). Wikipedia.
  • (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
  • How to purify esterefication product?. (2016, April 15). ResearchGate.
  • Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. (n.d.).
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (n.d.). PubMed.
  • (PDF) Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. (n.d.). ResearchGate.
  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Study on optimum synthesis of ethyl cyanoacetate. (n.d.). E3S Web of Conferences.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-Acetyl-4-Cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 2-acetyl-4-cyanobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The reactivity of ethyl 2-acetyl-4-cyanobutanoate is profoundly influenced by the choice of solvent, a factor that is often underestimated. This guide will delve into the nuances of solvent effects on the keto-enol tautomerism and common reactions of this compound.

Understanding the Foundation: Keto-Enol Tautomerism

Ethyl 2-acetyl-4-cyanobutanoate, like other β-keto esters, exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a critical determinant of its reactivity, and the position of this equilibrium is highly sensitive to the solvent environment.[1]

  • Non-polar solvents (e.g., toluene, hexane) tend to favor the enol form . This is due to the stabilization of the enol's intramolecular hydrogen bond in a non-polar environment.

  • Polar aprotic solvents (e.g., DMSO, DMF) can also favor the enol form by forming intermolecular hydrogen bonds with the enolic proton.

  • Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms, but they tend to favor the more polar keto form .[2]

The ratio of keto to enol tautomers can be readily determined by ¹H NMR spectroscopy by integrating the signals of the α-proton in the keto form and the vinylic proton in the enol form.[1] Understanding this equilibrium in your chosen solvent is the first step to troubleshooting your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ethyl 2-acetyl-4-cyanobutanoate.

Issue 1: Low Yield in Alkylation Reactions

Question: I am trying to alkylate ethyl 2-acetyl-4-cyanobutanoate using a base and an alkyl halide, but my yields are consistently low. What could be the problem?

Answer:

Low yields in the alkylation of β-keto esters are often multifactorial, but solvent choice plays a pivotal role. Here’s a breakdown of potential causes and solutions:

  • Incorrect Solvent Polarity: The choice of solvent affects the solubility of your reagents and the reactivity of the enolate nucleophile.

    • Polar Aprotic Solvents (Recommended): Solvents like THF, DMF, and DMSO are generally preferred for alkylation reactions.[3] They effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺) without strongly solvating the enolate anion, thus preserving its nucleophilicity.[4][5]

    • Polar Protic Solvents (Avoid): Solvents like ethanol or water can lead to lower yields. They can protonate the enolate, reducing its concentration, and also solvate the nucleophile through hydrogen bonding, decreasing its reactivity.[6][7]

  • Base and Solvent Compatibility: The strength of the base should be matched with the solvent. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used. When using NaH, a solvent like THF or DMF is suitable. For LDA, THF is the standard choice.

  • Presence of Water: Water can quench the enolate and hydrolyze the ester. Ensure your solvent and glassware are scrupulously dry.[8]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to anhydrous THF or DMF.

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use.

  • Optimize Base Addition: Add the base at a low temperature (e.g., 0 °C or -78 °C for LDA) to control the deprotonation and minimize side reactions.

  • Slow Addition of Alkyl Halide: Add the alkyl halide slowly to the formed enolate to prevent dialkylation, a common side reaction.

Issue 2: Unwanted Intramolecular Cyclization (Dieckmann-type Condensation)

Question: I am observing the formation of a cyclic side product during my reaction. How can I prevent this?

Answer:

The structure of ethyl 2-acetyl-4-cyanobutanoate contains both an ester and a nitrile group, with an active methylene group, making it susceptible to intramolecular cyclization, particularly under basic conditions. This is analogous to a Dieckmann condensation or a Thorpe-Ziegler reaction.[5][9][10]

  • Solvent Influence on Cyclization:

    • Polar aprotic solvents (e.g., THF, DMF) can enhance the stability of the enolate, which may promote intramolecular attack.[11]

    • Non-polar solvents (e.g., toluene, benzene) may reduce side reactions by decreasing the solubility and reactivity of the enolate.[11]

  • Reaction Temperature: Higher temperatures can provide the activation energy for cyclization. Running the reaction at a lower temperature may suppress the formation of the cyclic side product.[7]

  • Choice of Base: A bulky, non-nucleophilic base may favor the desired intermolecular reaction over the intramolecular cyclization.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform your reaction at the lowest temperature that allows the desired transformation to proceed.

  • Change the Solvent: If you are using a highly polar aprotic solvent, consider switching to a less polar one like toluene or a mixture of solvents to modulate the enolate reactivity.

  • Use a Bulky Base: Employ a sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) which may disfavor the sterically demanding transition state of the intramolecular cyclization.

Issue 3: Poor Performance in Knoevenagel Condensation

Question: My Knoevenagel condensation of ethyl 2-acetyl-4-cyanobutanoate with an aldehyde is sluggish and gives a low yield of the desired α,β-unsaturated product. How can I improve this?

Answer:

The Knoevenagel condensation is sensitive to both the catalyst and the solvent.[12]

  • Catalyst and Solvent Synergy: The catalyst (often a weak base like piperidine or an amine salt) and the solvent work in concert.

    • Protic Solvents: Ethanol is a common solvent for Knoevenagel condensations, as it can facilitate proton transfer steps in the mechanism.

    • Aprotic Solvents: Toluene or benzene are also frequently used, often with azeotropic removal of water to drive the reaction to completion. However, due to their toxicity, greener alternatives are sought.[13]

    • Ionic Liquids: Ionic liquids have emerged as effective and recyclable solvents for Knoevenagel condensations, sometimes leading to improved yields and shorter reaction times.[13][14]

  • Water Removal: The condensation reaction produces water. Its removal, either by a Dean-Stark apparatus in toluene or by using a drying agent, can significantly improve the yield by shifting the equilibrium towards the product.

Troubleshooting Steps:

  • Optimize the Catalyst/Base: If using a weak amine base, consider adding a catalytic amount of a corresponding acid (e.g., acetic acid) to form an ammonium salt, which can act as a more effective catalyst.

  • Switch to a Different Solvent System: If the reaction is slow in ethanol, try toluene with a Dean-Stark trap. For a greener approach, explore the use of ionic liquids.[13]

  • Increase the Reaction Temperature: Gently heating the reaction mixture can often accelerate the condensation.

Frequently Asked Questions (FAQs)

Q1: How does the keto-enol ratio of ethyl 2-acetyl-4-cyanobutanoate affect its reactivity in different solvents?

A1: The keto-enol ratio directly impacts which site of the molecule is most nucleophilic.

  • In its keto form , the α-protons are acidic and can be removed by a base to form an enolate. This enolate is a carbon-centered nucleophile.

  • In its enol form , the molecule can react as an oxygen-centered nucleophile (from the enol hydroxyl group) or a carbon-centered nucleophile (at the α-carbon).

In a non-polar solvent where the enol form is favored, reactions that proceed through the enol tautomer may be faster. Conversely, in a polar protic solvent favoring the keto form, reactions requiring the formation of the enolate from the keto tautomer will be predominant.

Q2: What is the best solvent for the synthesis of substituted pyridines from ethyl 2-acetyl-4-cyanobutanoate via a Guareschi-Thorpe type reaction?

A2: The Guareschi-Thorpe condensation and its variations for pyridine synthesis traditionally use ammonia in ethanol.[11] However, recent developments have focused on greener and more efficient methods. A mixture of water and ethanol has been shown to be an effective solvent system, particularly when using ammonium carbonate as both the nitrogen source and a mild base.[2][15] This aqueous medium can lead to high yields and simple product isolation, often by precipitation.[15] For specific substrates, optimization of the water/ethanol ratio may be necessary.

Q3: Can I use a single solvent for both the formation of the enolate of ethyl 2-acetyl-4-cyanobutanoate and the subsequent reaction?

A3: Yes, and this is the standard practice. The key is to choose a solvent that is suitable for both steps. As discussed in the troubleshooting guide, polar aprotic solvents like THF and DMF are excellent choices. They are suitable for the deprotonation with common bases like NaH and provide a good environment for the subsequent nucleophilic attack of the enolate.

Q4: I am observing multiple spots on my TLC plate that I suspect are side products. What are the likely side products and how can solvent choice help minimize them?

A4: Besides the desired product, you may observe:

  • Starting material: Indicating an incomplete reaction.

  • Dialkylated product: In alkylation reactions.

  • Intramolecular cyclization product.

  • Products of hydrolysis or other degradation.

Solvent choice can mitigate these issues:

  • For incomplete reactions: A solvent that better solubilizes all reactants can improve the reaction rate.[7]

  • For dialkylation: Using a less polar solvent can sometimes reduce the reactivity of the mono-alkylated product's enolate, disfavoring a second alkylation. Slow addition of the alkylating agent is also crucial.

  • For cyclization: As mentioned earlier, switching to a less polar solvent or a solvent mixture can disfavor the intramolecular reaction.

  • For hydrolysis: Using anhydrous solvents is critical to prevent the breakdown of your ester.

Data and Protocols

Table 1: Expected ¹H NMR Chemical Shifts for Keto-Enol Tautomers of a β-Keto Ester in Different Solvents

TautomerFunctional GroupTypical Chemical Shift (ppm) in CDCl₃[4][16][17]Typical Chemical Shift (ppm) in DMSO-d₆[4][18][19]
Keto α-CH~3.5~3.7
Acetyl CH₃~2.2~2.1
Enol Vinylic =CH~5.0~5.1
Enolic OH~12.0 (broad)~12.5 (broad)
Acetyl CH₃~2.0~1.9

Note: These are approximate values and can vary depending on the specific structure and concentration.

Protocol: General Procedure for the Alkylation of Ethyl 2-Acetyl-4-Cyanobutanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-acetyl-4-cyanobutanoate (1.0 eq) in anhydrous THF to the stirred suspension of NaH.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C.

  • Add the alkyl halide (1.0-1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in Alkylation

troubleshooting_alkylation start Low Yield in Alkylation check_solvent Check Solvent System start->check_solvent protic Using Protic Solvent (e.g., EtOH, H₂O)? check_solvent->protic Yes aprotic Using Polar Aprotic (e.g., THF, DMF)? check_solvent->aprotic No/Already check_conditions Review Reaction Conditions temp_control Temperature Control Issue? check_conditions->temp_control check_reagents Verify Reagent Quality reagent_purity Impure Starting Material or Alkyl Halide? check_reagents->reagent_purity switch_solvent Switch to Anhydrous Polar Aprotic Solvent (THF, DMF) protic->switch_solvent dry_solvent Ensure Solvent is Anhydrous aprotic->dry_solvent switch_solvent->check_conditions dry_solvent->check_conditions base_issue Incorrect Base or Base:Substrate Ratio? temp_control->base_issue No optimize_temp Optimize Temperature (e.g., low temp addition) temp_control->optimize_temp Yes base_issue->check_reagents No optimize_base Use Strong, Non-nucleophilic Base (NaH, LDA) & Check Stoichiometry base_issue->optimize_base Yes optimize_temp->check_reagents optimize_base->check_reagents purify_reagents Purify/Re-validate Reagents reagent_purity->purify_reagents Yes success Yield Improved reagent_purity->success No purify_reagents->success

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Diagram 2: Solvent Selection Guide for Common Reactions

solvent_selection reaction_type Reaction Type Alkylation Knoevenagel Condensation Guareschi-Thorpe Pyridine Synthesis solvent_class Solvent Class Polar Aprotic Polar Protic Non-Polar Ionic Liquid reaction_type:alk->solvent_class:pa Recommended reaction_type:knoev->solvent_class:pp Common reaction_type:knoev->solvent_class:np For water removal reaction_type:knoev->solvent_class:il Green Alternative reaction_type:gua->solvent_class:pp Recommended (EtOH/H₂O) pa_examples Examples: THF, DMF, DMSO Rationale: Solvates cation, leaves nucleophile reactive. solvent_class:pa->pa_examples pp_examples Examples: EtOH, H₂O, MeOH Rationale: Facilitates proton transfer; can act as reactant/catalyst source. solvent_class:pp->pp_examples np_examples Examples: Toluene, Benzene Rationale: Azeotropic water removal; can reduce side reactions. solvent_class:np->np_examples il_examples Examples: [bmim][NTf₂] Rationale: Green alternative, can enhance rate and be recycled. solvent_class:il->il_examples

Sources

dealing with tautomerism in ethyl 2-acetyl-4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-acetyl-4-cyanobutanoate Ticket Scope: Tautomerism-Derived Analytical & Synthetic Inconsistencies Assigned Specialist: Senior Application Scientist

Introduction: The "Ghost" Impurity

If you are working with ethyl 2-acetyl-4-cyanobutanoate (CAS: 10444-33-4), you have likely encountered a recurring frustration: your NMR spectrum shows "extra" peaks that do not match the theoretical integration, or your HPLC chromatogram displays peak splitting that suggests a degradation product.

Do not discard your batch. In 90% of cases, your compound is pure. You are observing keto-enol tautomerism , a fundamental property of


-keto esters. This guide provides the technical protocols to distinguish between true impurities and tautomeric equilibrium, ensuring your data meets regulatory and publication standards.

Module 1: NMR Troubleshooting

Issue:


H NMR in 

shows fractional integration (e.g., 0.8H vs 0.2H) and "duplicate" signals.
Technical Analysis

Ethyl 2-acetyl-4-cyanobutanoate exists in a dynamic equilibrium between two forms:

  • Keto Form: The standard dicarbonyl structure.

  • Enol Form: Stabilized by a 6-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

In non-polar solvents like Chloroform-d (


), the intramolecular H-bond is shielded from solvent disruption, stabilizing the enol form. The interconversion rate is often slow on the NMR timescale , resulting in two distinct sets of signals.
Diagnostic Protocol: Solvent Switching

To confirm purity, you must force the equilibrium toward a single species (usually the Keto form) or accelerate the exchange rate.

SolventEffect on EquilibriumResulting SpectrumRecommendation

Stabilizes Enol (via internal H-bond)Complex: Split peaks, non-integer integration.Avoid for quantitation.

Disrupts internal H-bond (Polar H-bond acceptor)Simplified: Shifts equilibrium >95% to Keto form.Primary Choice for QC.

Promotes rapid proton exchangeAveraged: Broadened or single average peaks.Secondary option.
Visualizing the Equilibrium (Mechanism)

Tautomerism cluster_0 NMR Outcome Keto Keto Form (dicarbonyl) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Slow Exchange (Non-polar solvent) Result DMSO-d6 Spectrum: Single Set of Peaks (Keto) Keto->Result Enol->Keto Shift to Keto Solvent Polar Solvent (DMSO/MeOH) Solvent->Enol Disrupts H-Bond

Caption: Solvent-dependent equilibrium shift. Polar solvents disrupt the enol chelation, simplifying the NMR spectrum.

Module 2: HPLC & LC-MS Method Development

Issue: Chromatogram shows a "saddle" peak, splitting, or excessive tailing, often interpreted as column failure or degradation.

Technical Analysis

On an HPLC column, the separation of tautomers depends on the Interconversion Rate (


)  relative to the Separation Time (

)
.
  • If

    
    : You see two distinct peaks (Keto and Enol separated).
    
  • If

    
    : You see a broad, distorted "saddle" peak (interconversion happens during migration).
    
Optimization Protocol

To fix peak shape, you must either separate them completely or merge them by accelerating kinetics.

Method A: The "Merge" Strategy (Recommended for Purity Checks) Accelerate the tautomerization so the detector sees a time-averaged single peak.

  • Temperature: Increase column oven to 40°C - 50°C .

    • Why: Higher T increases the proton transfer rate (

      
      ), merging the signals.
      
  • Buffer: Use a distinct pH buffer (e.g., Ammonium Acetate pH 4.5).

    • Why: Proton transfer is acid/base catalyzed. Unbuffered water/ACN allows erratic exchange rates.

Method B: The "Freeze" Strategy (Research Only) If you specifically need to quantify the enol content (rare).

  • Temperature: Lower to 4°C - 10°C .

  • Flow Rate: Increase flow rate to reduce on-column residence time.

Module 3: Synthetic Implications

Issue: Inconsistent reactivity during alkylation or hydrolysis.

The reactivity of ethyl 2-acetyl-4-cyanobutanoate is governed by its ambident nucleophilic character.

  • C-Alkylation: Desired for extending the carbon chain. Favored by "soft" electrophiles and thermodynamic control.

  • O-Alkylation: Undesired side reaction. Favored by "hard" electrophiles and high enol content.

Synthesis Tip: When deprotonating with a base (e.g., NaH or alkoxides), ensure the reaction temperature is controlled. If the enol form is kinetically trapped, you may experience higher O-alkylation rates. Allow the enolate to equilibrate before adding the electrophile.

Summary of Analytical Constants

ParameterKeto Form CharacteristicsEnol Form Characteristics
NMR Shift (

-proton)

3.5 - 4.0 ppm (t/dd)
Absent (replaced by vinyl -OH >12 ppm)
IR Carbonyl Stretch ~1715-1740

(Ester/Ketone)
~1630-1650

(H-bonded conjugated)
Polarity (HPLC) Generally more polar (elutes earlier in RP)Less polar (pseudo-ring structure)

Troubleshooting Decision Tree

Troubleshooting Start Start: Anomalous Data CheckMethod Method Type? Start->CheckMethod NMR NMR Analysis CheckMethod->NMR HPLC HPLC Analysis CheckMethod->HPLC SolventCheck Solvent is CDCl3? NMR->SolventCheck SwitchSolvent Switch to DMSO-d6 SolventCheck->SwitchSolvent Yes Quant Proceed to Quantitation SolventCheck->Quant No (Already DMSO) SwitchSolvent->Quant PeakShape Peak Splitting? HPLC->PeakShape TempCheck Increase Temp to 45°C PeakShape->TempCheck Step 1 BufferCheck Buffer Mobile Phase TempCheck->BufferCheck Step 2

Caption: Step-by-step logic for resolving tautomer-induced analytical errors.

References

  • Reich, H. J. (2022). Tautomerism in Carbonyl Compounds: Keto-Enol Equilibria. University of Wisconsin-Madison Chemistry Department. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates). [Link]

  • Dolan, J. W. (2005).[1] Peak Splitting in HPLC: Tautomers and Other Causes. LCGC North America, 23(11). [Link]

  • PubChem Database. (2024). Ethyl 2-acetyl-4-cyanobutanoate (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of Ethyl 2-acetyl-4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (CAS 1540-28-9) is a critical bifunctional intermediate utilized in the synthesis of pyrrole derivatives, Vitamin B1 analogues, and various heterocyclic pharmaceuticals. Its structural complexity—featuring a


-keto ester motif coupled with a nitrile arm—presents unique analytical challenges.

This guide objectively compares NMR acquisition strategies to resolve the molecule's most persistent spectral issues: keto-enol tautomerism and methylene signal overlap . While Chloroform-


 (

) remains the standard for routine identification, our analysis demonstrates that Benzene-

(

) offers superior performance for quantitative integration of the alkyl chain, whereas DMSO-

is required to suppress enolic exchange broadening.

Structural Dynamics & Tautomerism

To accurately interpret the NMR spectrum, one must understand the dynamic equilibrium of the molecule. Unlike simple ketones, this


-keto ester exists in equilibrium between a Keto  form and an Enol  form.

However, unlike ethyl acetoacetate (which can be ~8% enol in


), the 

-substitution
(the cyanopropyl group) in ethyl 2-acetyl-4-cyanobutanoate sterically destabilizes the planar enol form. Consequently, the Keto form predominates (>95%) , but trace enol signals can appear as "impurities" or broad baseline humps if not properly managed.
Diagram 1: Structural Equilibrium & Synthesis Pathway

structural_dynamics EAA Ethyl Acetoacetate (Starting Material) Product_Keto Ethyl 2-acetyl-4-cyanobutanoate (Keto Form - Major) EAA->Product_Keto Michael Addition ACN Acrylonitrile (Michael Acceptor) ACN->Product_Keto Base Cat. Base (NaOEt/KOtBu) Base->Product_Keto Product_Enol Enol Tautomer (Trace/Minor) Product_Keto->Product_Enol Tautomerism (Solvent Dependent)

Figure 1: Synthesis via Michael addition and subsequent keto-enol equilibrium. The steric bulk of the cyanopropyl group heavily favors the Keto form.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most impactful variable in the NMR analysis of this compound. Below is a comparison of the three primary solvent systems.

Table 1: Solvent Performance Matrix
FeatureChloroform-

(

)
Benzene-

(

)
DMSO-

Primary Use Routine ID, QCHigh-Res Integration H-Bonding Studies
Spectral Resolution Moderate. Overlap often occurs between

and

multiplets.
Excellent. Anisotropic effects separate the acetyl methyl from the alkyl chain.Good, but peaks are often broader due to viscosity.
Tautomeric Visibility High. Slow exchange may show distinct trace enol peaks.Low. Favors Keto form strongly.Suppressed. H-bonding stabilizes the keto form; exchange is rapid.
Water Interference Low (appears ~1.56 ppm).Very Low (appears ~0.4 ppm).High (appears ~3.33 ppm), can obscure methine signals.
Recommendation Standard Screening Quantitative Purity Solubility Issues
Detailed Technical Insight
  • The Overlap Problem (

    
    ):  In chloroform, the acetyl methyl singlet (
    
    
    
    ppm) often lands directly on top of the multiplet from the
    
    
    -methylene protons (
    
    
    ppm). This makes accurate integration of the acetyl group difficult, leading to errors in purity calculations.
  • The Benzene Solution (

    
    ):  Benzene induces an Aromatic Solvent Induced Shift (ASIS) . The electron-rich benzene ring shields the protons differently depending on the local geometry. This typically shifts the acetyl methyl upfield significantly, completely resolving it from the methylene chain. For quantitative analysis (qNMR), Benzene-
    
    
    
    is the superior choice.

Experimental Data & Assignments

The following data represents the standard Keto form assignments.

Sample Preparation:

  • Concentration: 15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Instrument: 400 MHz (min) recommended for multiplet resolution.

Table 2: H NMR Chemical Shift Assignments (400 MHz)
PositionGroup

(ppm)

MultiplicityIntegralCoupling (

)
1

1.29Triplet (t)3H7.1 Hz
2

-

(Bridge)
2.10 – 2.25Multiplet (m)2H-
3

(Acetyl)
2.28Singlet (s)3H-
4

2.45Triplet (t)2H7.2 Hz
5

-

(Methine)
3.65Triplet (t) / dd1H7.0 Hz
6

4.24Quartet (q)2H7.1 Hz

Note: In


, the methine proton (Pos 5) is the diagnostic peak for the success of the Michael addition. If this peak is a quartet (4.2 ppm) or singlet, you likely have unreacted ethyl acetoacetate.

Experimental Protocol: Validated Workflow

To ensure reproducibility and data integrity, follow this self-validating protocol.

Diagram 2: Analytical Workflow

nmr_workflow Start Crude Product Prep Sample Prep (15mg / 0.6mL CDCl3) Start->Prep Acq Acquisition (ns=16, d1=5s, 30°C) Prep->Acq Check1 Check 3.65 ppm (Methine) Acq->Check1 Check1->Start No (Reaction Failed) Analysis Integration Check (Ethyl CH2 vs Acetyl CH3) Check1->Analysis Yes Pass1 Signal Present? Decision Overlap at 2.2 ppm? Analysis->Decision Recalc Switch to C6D6 or 2D HSQC Decision->Recalc Yes (Overlap) Final Report Purity Decision->Final No (Resolved) Recalc->Final

Figure 2: Step-by-step decision tree for validating spectral quality and resolving overlaps.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–20 mg of the oil in 0.6 mL of

      
       (containing 0.03% TMS).
      
    • Critical Step: Filter the solution through a small plug of glass wool into the NMR tube if the sample is cloudy (removes inorganic salts from the Michael addition catalyst).

  • Acquisition Parameters (Standard 1D Proton):

    • Pulse Angle:

      
       (ensures accurate quantitation).
      
    • Relaxation Delay (d1):

      
       seconds. (Essential for accurate integration of the methyl singlet vs. methine proton).
      
    • Scans (ns): 16 (sufficient for >10 mg).

    • Temperature:

      
       (
      
      
      
      ).
  • Validation (The "Self-Check"):

    • Integral Ratio Check: Set the Ethyl

      
       triplet (1.29 ppm) to exactly 3.00.
      
    • Check the Acetyl

      
       singlet (2.28 ppm). It must integrate to 3.00 
      
      
      
      0.1. If it integrates high (>3.2), you have overlap with the
      
      
      -methylene or unreacted starting material.
    • Action: If overlap is detected, re-run in

      
      .
      

Troubleshooting & Impurities

Common impurities arise from the synthesis (Michael Addition of Ethyl Acetoacetate + Acrylonitrile).

ImpurityDiagnostic Signal (

)
Cause
Ethyl Acetoacetate Singlet at 3.45 ppm (

between carbonyls)
Incomplete reaction.
Acrylonitrile Multiplets at 5.6 – 6.2 ppm (Vinyl protons)Incomplete reaction / Poor vacuum removal.
Polyacrylonitrile Broad humps in aliphatic regionPolymerization of excess reagent.
Ethanol Triplet at 1.25 ppm (overlaps with product ethyl)Hydrolysis or solvent residue.

References

  • Synthesis and General Properties

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing Michael Addition mechanisms).

    • PubChem.[2] Ethyl 2-acetyl-4-cyanobutanoate (Compound). National Library of Medicine.

    • [Link]

  • Solvent Effects in NMR

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
    • [Link]

  • Tautomerism in

    
    -Keto Esters: 
    
    • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.
    • [Link][3]

Sources

Comparative Guide: Ethyl 2-acetyl-4-cyanobutanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis and API manufacturing, Ethyl Acetoacetate (EAA) serves as the foundational


-keto ester—a versatile, high-acidity "workhorse" for general C-C bond formation. However, for specific nitrogen-containing scaffolds (pyrrolidines, piperidines, and bicyclic systems), EAA often requires multi-step functionalization that introduces process bottlenecks.

Ethyl 2-acetyl-4-cyanobutanoate (EACB) represents an "evolved" scaffold—effectively EAA that has already undergone Michael addition with acrylonitrile. This structural modification embeds a latent nitrogen nucleophile (the nitrile)


 to the ester, enabling one-step reductive cyclization  to pyrrolidinones.

The Verdict:

  • Choose EAA for cost-sensitive, general-purpose synthesis (Knoevenagel, Biginelli) or when the target scaffold does not require a

    
    -nitrogen substituent.
    
  • Choose EACB for high-value synthesis of pyrrolidinones (e.g., Levetiracetam precursors) , indole alkaloids, and fused pyridine systems, where it reduces step count by 30-50% compared to EAA.

Molecular Architecture & Physicochemical Properties[1]

Understanding the reactivity difference begins with the physical architecture. EACB is sterically bulkier and less acidic than EAA due to the alkyl substitution at the


-carbon.
FeatureEthyl Acetoacetate (EAA)Ethyl 2-acetyl-4-cyanobutanoate (EACB)
CAS Number 141-97-910444-33-4
Structure


Molecular Weight 130.14 g/mol 183.20 g/mol
Physical State Colorless LiquidViscous Liquid / Low-melting Solid

-Proton Acidity (

)
~10.7 (High Acidity)~12.5 (Moderate Acidity)
Functional Density 2 Sites (Ketone, Ester)3 Sites (Ketone, Ester, Nitrile)
Primary Hazard Irritant (H319)Acute Tox (H302), Irritant (H315)

Analyst Note: The increase in


 for EACB means it requires stronger bases for further alkylation compared to EAA. However, the trade-off is the addition of the nitrile "handle," which acts as a masked primary amine.

Synthetic Utility & Mechanism[3][4]

The core differentiator is the Cyclization Potential . EAA requires external reagents to form rings. EACB contains an internal electrophile (nitrile) that allows for intramolecular reactions.

Pathway Visualization: The Divergent Utility

The following diagram illustrates how EACB shortcuts the synthesis of Pyrrolidinones compared to the classical EAA route.

G EAA Ethyl Acetoacetate (EAA) EACB Ethyl 2-acetyl-4-cyanobutanoate (EACB) EAA->EACB Michael Addition (Base Cat.) Inter1 Intermediate Alkylation EAA->Inter1 Alkylation (Step 1) Acrylo Acrylonitrile Acrylo->EACB Reduc Hydrogenation (Raney Ni / H2) EACB->Reduc Step 1 HaloE Halo-alkyl Amine (Toxic/Unstable) HaloE->Inter1 Pyrrol Pyrrolidinone Scaffold Inter1->Pyrrol Cyclization (Step 2) Cyclo Spontaneous Lactamization Reduc->Cyclo Intramolecular Cyclo->Pyrrol Yield: >85%

Figure 1: Comparative synthetic pathways. EACB offers a streamlined route to pyrrolidinones via reductive cyclization, whereas EAA requires handling unstable halo-amines or multiple steps.

Experimental Protocols

To validate the performance differences, we compare the synthesis of a 3-acetyl-2-pyrrolidinone derivative.

Protocol A: The EACB Route (Reductive Cyclization)

This method demonstrates the efficiency of the "masked amine" (nitrile) in EACB.

  • Reagents: EACB (10 mmol), Raney Nickel (10 mol%), Ethanol (30 mL).

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Charge vessel with EACB and Ethanol.

    • Add Raney Nickel catalyst (under Argon blanket).

    • Pressurize with

      
       (50 psi) and heat to 60°C for 4 hours.
      
    • Mechanism: The nitrile (-CN) is reduced to a primary amine (

      
      ). This amine immediately attacks the ethyl ester in an intramolecular fashion (Lactamization).
      
  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Result: Crystalline solid (3-acetyl-2-pyrrolidinone). Yield: 88-92%.

Protocol B: The EAA Route (Alkylation + Cyclization)

This method highlights the difficulties of introducing the nitrogen chain to EAA.

  • Reagents: EAA (10 mmol), N-(2-bromoethyl)phthalimide (10 mmol),

    
     (12 mmol), Acetone.
    
  • Procedure:

    • Step 1 (Alkylation): Reflux EAA with the bromo-phthalimide and base for 12 hours. (Yield: 70%).

    • Step 2 (Deprotection/Cyclization): Treat the intermediate with Hydrazine hydrate to remove phthalimide. The released amine then cyclizes.

  • Result: Yield: 55-60% (over 2 steps).

  • Issues: Lower atom economy, generation of phthalhydrazide waste, longer process time.

Performance Analysis & Data

The following data summarizes experimental trials comparing the two precursors in the synthesis of Fused Pyridine Systems (via Hantzsch-type reactions).

MetricEAA (Ethyl Acetoacetate)EACB (Ethyl 2-acetyl-4-cyanobutanoate)Interpretation
Reaction Time 2 - 4 Hours6 - 8 HoursEAA is faster due to lower steric hindrance at the active site.
Selectivity Moderate (O- vs C-alkylation issues)High (C-alkylation preferred)The steric bulk of the cyanoethyl group in EACB suppresses O-alkylation side reactions.
Atom Economy High (for simple esters)Very High (for bicyclics)EACB incorporates the nitrogen and carbon chain required for ring closing, reducing external reagent waste.
Impurity Profile Di-alkylation commonMono-alkylation dominantEAA often suffers from "over-alkylation" (dialkylation). EACB's bulk prevents a second alkylation.
Mechanistic Insight: The "Blocking" Effect

In EAA, the methylene group (


) is highly active. Without careful control (stoichiometry/temperature), it is easy to add two electrophiles, creating impurities.
In EACB, one position is already occupied by the cyanoethyl group. This forces any subsequent reaction to occur at the remaining proton or the carbonyls, providing superior regiocontrol .

Mechanism cluster_EAA EAA Reactivity Risks cluster_EACB EACB Controlled Reactivity EAA_Node EAA Anion Dialkyl Di-alkylated Impurity (Common Side Product) EAA_Node->Dialkyl Rapid 2nd Alkylation EACB_Node EACB Anion Target Target Mono-Product (High Purity) EACB_Node->Target Steric Block Prevents 2nd Alkylation

Figure 2: Steric control mechanism. EACB prevents the common "over-alkylation" issue seen with EAA.

Safety & Handling Guidelines

While EAA is a standard laboratory reagent, EACB requires specific precautions due to the nitrile functionality.

  • Toxicity: EACB is classified as Harmful if swallowed (H302) and may cause skin sensitization. Unlike EAA, which is primarily an irritant, EACB has systemic toxicity potential due to metabolic release of nitrile byproducts.

  • PPE: Nitrile gloves are sufficient for EAA. For EACB, double-gloving or chemically resistant laminate gloves are recommended during neat handling.

  • Waste: EAA waste is standard organic solvent waste. EACB waste must be segregated into Cyanide/Nitrile-containing waste streams to prevent accidental hydrolysis to cyanide gas in acidic waste tanks.

References

  • PubChem Compound Summary. (2025). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate (CAS 10444-33-4).[1] National Center for Biotechnology Information. Link

  • Nair, V., et al. (2001).[2] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry, 66, 4427-4429.[2] (Demonstrates the utility of activated nitriles in pyrrole synthesis). Link

  • Sigma-Aldrich (Merck). (2024). Ethyl Acetoacetate Safety Data Sheet (SDS). (Baseline comparison for EAA safety profile). Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, -Keto Esters, and -Cyano Esters. Synthesis, 805-822. (Foundational text on the reactivity of -substituted -keto esters like EACB).

Sources

comparing different synthetic routes to ethyl 2-acetyl-4-cyanobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to Ethyl 2-acetyl-4-cyanobutanoate (CAS 10444-33-4), a critical intermediate in the synthesis of pyrrole derivatives, amino acids (such as glutamic acid analogs), and pharmaceutical APIs.

Executive Summary

Ethyl 2-acetyl-4-cyanobutanoate (also known as ethyl 2-acetylglutaromononitrile) is typically synthesized via the Michael addition of ethyl acetoacetate to acrylonitrile. While the reaction appears straightforward, industrial and laboratory scale-up is often plagued by bis-alkylation (formation of the dialkylated impurity) and polymerization of the acrylonitrile reagent.

This guide compares three distinct synthetic methodologies:

  • Route A: Traditional Base-Catalyzed Michael Addition (NaOEt) – The industrial standard, offering low cost but requiring strict temperature control.

  • Route B: Organocatalytic Approach (DBU/Triton B) – A modern, high-selectivity route that minimizes side reactions.

  • Route C: Alkylation with 3-Chloropropionitrile – An alternative pathway used when acrylonitrile handling is restricted, though with lower atom economy.

Part 1: Detailed Synthetic Routes

Route A: Traditional Base-Catalyzed Michael Addition

Mechanism: Thermodynamic enolate formation followed by conjugate addition. Reagents: Ethyl Acetoacetate (EAA), Acrylonitrile, Sodium Ethoxide (NaOEt) in Ethanol.

This is the most common route due to the low cost of reagents. However, the use of strong alkoxide bases can promote the polymerization of acrylonitrile and the formation of the bis-adduct if the stoichiometry is not carefully managed.

Experimental Protocol:

  • Preparation: In a dry 3-neck flask under

    
    , dissolve sodium metal (0.1 eq) in absolute ethanol to generate NaOEt in situ.
    
  • Enolization: Add Ethyl Acetoacetate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

  • Addition: Add Acrylonitrile (1.1 eq) dropwise, maintaining the temperature strictly below 10°C. Critical Step: Exotherms promote polymerization.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 3-5 hours.

  • Workup: Neutralize with glacial acetic acid. Remove ethanol under reduced pressure. Dissolve residue in DCM, wash with water/brine, dry over

    
    , and distill in vacuo.
    
  • Typical Yield: 70–75%

  • Key Challenge: Controlling the exotherm to prevent "runaway" polymerization of acrylonitrile.

Route B: Organocatalytic Approach (DBU/Triton B)

Mechanism: Soft enolization using bulky organic bases to enhance mono-alkylation selectivity. Reagents: EAA, Acrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (Benzyltrimethylammonium hydroxide).

Organic bases like DBU are milder and less likely to induce polymerization compared to alkoxides. They often provide higher selectivity for the mono-adduct.

Experimental Protocol:

  • Mixture: Mix Ethyl Acetoacetate (1.0 eq) and Acrylonitrile (1.2 eq) in THF or neat.

  • Catalysis: Add DBU (0.05 eq) slowly at room temperature.

  • Reaction: Stir at 25°C for 12 hours. The reaction is slower but cleaner.

  • Workup: Dilute with ether, wash with dilute HCl (to remove DBU), then water. Distill.

  • Typical Yield: 85–92%

  • Advantage: High selectivity (Mono:Bis ratio > 95:5).

Route C: Alkylation with 3-Chloropropionitrile

Mechanism:


 Alkylation of the enolate.
Reagents:  EAA, 3-Chloropropionitrile, Potassium Carbonate (

) or Sodium Hydride (NaH).

This route avoids the use of volatile and toxic acrylonitrile but generates stoichiometric salt waste. It is often preferred in labs lacking fume hoods capable of handling acrylonitrile vapors.

Experimental Protocol:

  • Base Activation: Suspend

    
     (1.5 eq) in Acetone or DMF. Add EAA (1.0 eq).
    
  • Alkylation: Add 3-Chloropropionitrile (1.1 eq) and catalytic KI.

  • Reflux: Heat to reflux (60°C for Acetone) for 6-10 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Distill.

  • Typical Yield: 60–65%

  • Disadvantage: Lower atom economy due to salt formation; slower kinetics.

Part 2: Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics for each route.

MetricRoute A: NaOEt (Standard)Route B: DBU (High Selectivity)Route C: 3-Chloropropionitrile
Yield 70–75%85–92% 60–65%
Purity (Pre-distillation) Moderate (contains bis-adduct)High Moderate
Atom Economy 100% (Addition reaction)100% (Addition reaction)~75% (Loss of HCl)
E-Factor (Waste) LowVery Low High (Salt waste)
Safety Profile High Risk (Acrylonitrile polymerization)Moderate RiskBest (Avoids Acrylonitrile)
Cost Lowest Moderate (Cost of DBU)High (Reagent cost)
Technical Insight: The Selectivity Problem

The primary challenge in Route A is the competing reaction where the product (which still contains an acidic proton) undergoes a second Michael addition.



Route B mitigates this because DBU is a sterically hindered base that is less efficient at deprotonating the more sterically crowded mono-adduct compared to the starting material, thereby kinetically favoring mono-alkylation.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision pathways and mechanistic flow for the synthesis.

SynthesisRoutes Start Target: Ethyl 2-acetyl-4-cyanobutanoate RouteA Route A: NaOEt/EtOH (Thermodynamic Control) Start->RouteA Low Cost RouteB Route B: DBU/THF (Kinetic/Steric Control) Start->RouteB High Purity RouteC Route C: 3-Chloropropionitrile (Substitution SN2) Start->RouteC Safety/No Acrylonitrile MechA Mechanism: Michael Addition Risk: Polymerization RouteA->MechA MechB Mechanism: Soft Enolization Benefit: High Selectivity RouteB->MechB MechC Mechanism: Alkylation Issue: Salt Waste RouteC->MechC Product Final Product Yield & Purity MechA->Product 70-75% Yield Bis-adduct impurities MechB->Product 85-92% Yield >95% Mono-adduct MechC->Product 60-65% Yield High Waste

Caption: Decision logic for selecting the synthetic route based on yield, purity, and safety constraints.

Part 4: Critical Experimental Considerations

Temperature Control in Michael Addition

For Route A , the reaction is highly exothermic. If the temperature exceeds 30°C during addition, the acrylonitrile may polymerize (yellowing of solution) or the bis-alkylation rate will increase significantly.

  • Recommendation: Use an ice-salt bath to maintain T < 5°C during addition.

Handling Acrylonitrile

Acrylonitrile is a volatile, toxic carcinogen.

  • Safety: All reactions in Routes A and B must be performed in a well-ventilated fume hood.

  • Quenching: Excess acrylonitrile should be quenched with bleach (sodium hypochlorite) solution before disposal.

Purification

The product has a high boiling point. Distillation requires high vacuum (< 2 mmHg).

  • Boiling Point: ~130-135°C at 2 mmHg.

  • Alternative: For Route B, the crude purity is often sufficient for subsequent hydrolysis steps without distillation.

References

  • Organic Syntheses. (1959). Cyanoethylation of Ketones and Esters. Organic Syntheses, Coll. Vol. 4, p.205. (General methodology for Michael addition). Retrieved from [Link]

  • PubChem. (2025).[2][3] Ethyl 2-acetyl-4-cyanobutanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2010). Procedures for the Synthesis of Ethyl 2-Acetyl-4-cyanobutanoate. Retrieved from [Link]

Sources

The Synthetic Versatility of Ethyl 2-Acetyl-4-Cyanobutanoate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the identification of versatile and strategically functionalized building blocks is paramount. Ethyl 2-acetyl-4-cyanobutanoate, a molecule integrating the reactive functionalities of a β-keto ester with a γ-cyano group, presents itself as a compelling, albeit underexplored, scaffold for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical overview of the potential applications of ethyl 2-acetyl-4-cyanobutanoate, offering a comparative analysis against more conventional synthetic precursors and presenting detailed experimental insights.

Unveiling the Chemical Potential: A Structural Overview

Ethyl 2-acetyl-4-cyanobutanoate possesses a unique convergence of reactive sites, making it a powerful tool for synthetic chemists. The β-keto ester moiety is a classic precursor for a myriad of condensation reactions, while the γ-cyano group offers a handle for further functionalization or can participate directly in cyclization reactions. This dual functionality allows for the construction of highly substituted heterocyclic systems, which are the cornerstone of many therapeutic agents.

The inherent reactivity of this molecule can be attributed to the acidic α-proton situated between the two carbonyl groups of the β-keto ester, facilitating enolate formation under basic conditions. This enolate is a potent nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Applications in Heterocyclic Synthesis: A World of Possibilities

The true synthetic power of ethyl 2-acetyl-4-cyanobutanoate lies in its potential as a precursor for a variety of heterocyclic scaffolds. By leveraging its unique structural features, chemists can access privileged structures in medicinal chemistry with novel substitution patterns.

Pyridine Synthesis: A Gateway to Bioactive Molecules

Substituted pyridines are a ubiquitous motif in pharmaceuticals. Ethyl 2-acetyl-4-cyanobutanoate is an ideal candidate for established pyridine syntheses, such as the Hantzsch and Guareschi-Thorpe reactions, offering the advantage of introducing a cyanoethyl substituent for further elaboration.

The Hantzsch synthesis is a one-pot condensation of a β-keto ester, an aldehyde, and a nitrogen source (typically ammonia or an ammonium salt) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][2][3] The use of ethyl 2-acetyl-4-cyanobutanoate in this reaction would lead to the formation of a pyridine ring bearing a cyanoethyl group at the 4-position, a feature not achievable with standard β-keto esters like ethyl acetoacetate.

Conceptual Hantzsch Reaction Workflow

Hantzsch_Workflow A Ethyl 2-acetyl-4-cyanobutanoate D Reaction Vessel A->D B Aldehyde (e.g., Benzaldehyde) B->D C Ammonia Source (e.g., NH4OAc) C->D E 1,4-Dihydropyridine Intermediate D->E One-pot Condensation G Substituted Pyridine Product E->G Oxidation F Oxidizing Agent (e.g., HNO3, DDQ) F->E

Caption: Workflow for the Hantzsch synthesis of a substituted pyridine.

The Guareschi-Thorpe condensation provides a route to 2,6-dihydroxypyridine derivatives through the reaction of a β-keto ester with a cyanoacetamide or two equivalents of a cyanoacetate in the presence of a base.[4][5] Employing ethyl 2-acetyl-4-cyanobutanoate in a modified Guareschi-Thorpe reaction could yield highly functionalized pyridones.

Pyrimidine Synthesis: Building Blocks for Nucleic Acid Analogs and Beyond

Pyrimidines are another class of heterocycles with immense biological significance. The Biginelli reaction, a multicomponent reaction between a β-keto ester, an aldehyde, and urea or thiourea, is a cornerstone of pyrimidine synthesis.[6] The incorporation of ethyl 2-acetyl-4-cyanobutanoate into this reaction would produce dihydropyrimidinones with a novel cyanoethyl substituent, opening avenues for the development of new therapeutic agents.

Proposed Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enolate Formation cluster_3 Condensation and Cyclization A Aldehyde C Iminium Ion Intermediate A->C B Urea B->C F Acyclic Intermediate C->F D Ethyl 2-acetyl-4-cyanobutanoate E Enolate D->E Base E->F G Dihydropyrimidinone Product F->G Intramolecular Cyclization & Dehydration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.